Methyl-3-Amino-1,5-Dimethyl-1H-Indol-2-carboxylat

Übersicht

Beschreibung

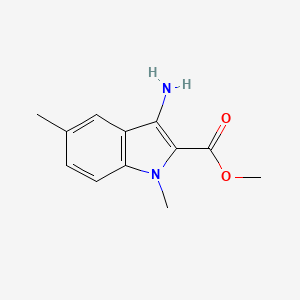

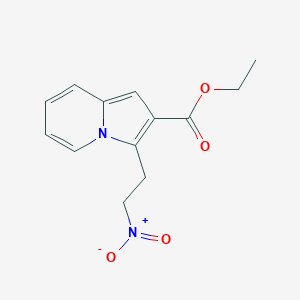

“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 904627-06-1. It has a molecular weight of 218.26 .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In 2001, Duflos et al. proposed a route for the synthesis of indole 3-carboxamide derivatives .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives .Physical and Chemical Properties Analysis

“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a solid compound with a molecular weight of 218.26 .Wissenschaftliche Forschungsanwendungen

Krebsforschungsbereich

Indol-Derivate sind für ihr Potenzial zur Behandlung von Krebszellen bekannt. Die Struktur von „Methyl-3-Amino-1,5-Dimethyl-1H-Indol-2-carboxylat“ könnte auf ihre Antitumoraktivität untersucht werden, insbesondere bei der Synthese von Verbindungen, die auf bestimmte Krebszelllinien oder -wege abzielen .

Antimikrobielle Anwendungen

Die antimikrobiellen Eigenschaften von Indol-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Antibiotika oder Antimykotika. Die Forschung könnte sich auf die Wirksamkeit der Verbindung gegen verschiedene Mikroben konzentrieren .

Behandlung neurologischer Störungen

Indole sind dafür bekannt, Eigenschaften aufzuweisen, die verschiedene Arten neurologischer Störungen behandeln können. Die fragliche Verbindung könnte auf ihre potenziellen Auswirkungen auf neurodegenerative Erkrankungen oder als neuroprotektives Mittel untersucht werden .

HIV-Forschung

Indol-Derivate wurden auf ihre Anti-HIV-Eigenschaften untersucht. Molekulardokkingstudien ähnlicher Verbindungen könnten potenzielle Anwendungen von „this compound“ in HIV-Behandlungsstrategien aufzeigen .

Management von Herz-Kreislauf-Erkrankungen

Einige Indol-Derivate wurden als potente Antihypertriglyzeridämika identifiziert, was auf eine Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen hindeutet. Diese Verbindung könnte auf ihre Auswirkungen auf den Lipidstoffwechsel und die Herz-Kreislauf-Gesundheit untersucht werden .

Entzündungs- und Schmerzmodulation

Das Potenzial der Verbindung, als Inhibitor für Enzyme wie Lipoxygenasen zu wirken, könnte untersucht werden, was für die Entzündungs- und Schmerzbehandlung relevant ist .

Störungen des endokrinen Systems

Die Forschung zu Indol-Derivaten umfasste ihre Rolle als Cannabinoid-Rezeptor-Antagonisten, was bei der Behandlung von Störungen des endokrinen Systems, einschließlich hormoneller Ungleichgewichte und metabolischer Syndrome, von Bedeutung sein kann .

Leukämiebehandlung

Es gibt Hinweise darauf, dass bestimmte Indol-Derivate als Antiproliferationsmittel gegen Leukämiezellen wirken können. Dies deutet auf eine mögliche Anwendung von „this compound“ bei der Entwicklung von Behandlungen für Leukämie hin .

Wirkmechanismus

Target of Action

Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Additionally, the compound affects gene expression by binding to specific transcription factors, leading to altered expression of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of target enzymes, inhibiting their catalytic activity and thereby disrupting metabolic pathways . It also interacts with transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways and persistent alterations in gene expression . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced cell proliferation and survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above certain concentration levels. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s bioavailability and pharmacokinetics, influencing its overall efficacy and safety.

Transport and Distribution

The transport and distribution of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various cellular compartments, where it accumulates and exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties, such as lipophilicity and molecular size, which determine its interaction with transporters and binding proteins.

Subcellular Localization

Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which affects its activity and function . The compound is targeted to particular cellular compartments, such as the nucleus and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s interaction with biomolecules and its overall biochemical and cellular effects.

Eigenschaften

IUPAC Name |

methyl 3-amino-1,5-dimethylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-4-5-9-8(6-7)10(13)11(14(9)2)12(15)16-3/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAPOAPJVZTLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2N)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)

![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)

![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)

![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)

![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)

![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)

![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)